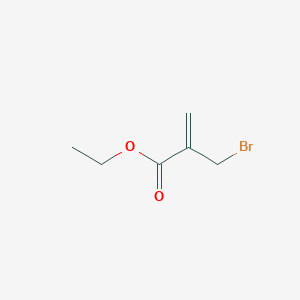

Ethyl 2-(bromomethyl)acrylate

Overview

Description

Ethyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a bromomethyl group, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Ethyl 2-(bromomethyl)acrylate is primarily used as an electrophile for various organometallic compounds . It is an allylic alkylating reagent , which means it can transfer an alkyl group to another molecule during a chemical reaction.

Mode of Action

The compound interacts with its targets (organometallic compounds) by acting as an electrophile . This means it has a tendency to accept electrons and form a covalent bond with a nucleophile, which is a molecule that donates an electron pair to form a covalent bond. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .

Biochemical Pathways

It is known that the compound can be used for the polymerization of functionalized acrylic monomers . This suggests that it may play a role in the formation of polymers, which are large molecules made up of repeating subunits.

Result of Action

Given its role as an electrophile and its use in the synthesis of α-methylene lactones and lactams , it can be inferred that the compound may contribute to the formation of these molecules, which could have various effects at the molecular and cellular level.

Action Environment

The compound is stable under normal temperatures but can combust when exposed to high temperatures or open flames . It should be stored in a cool, dry place away from fire sources and oxidizing agents . The compound is slightly soluble in chloroform and ethyl acetate . It is also known to be irritating and toxic, so it should be handled with appropriate personal protective equipment, and exposure to skin, eyes, or respiratory system should be avoided .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(bromomethyl)acrylate can interact with various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This indicates that this compound may interact with enzymes and proteins that are involved in these biochemical reactions.

Cellular Effects

It is known to be an allylic alkylating reagent , suggesting that it could potentially interact with cellular components and influence cell function

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This suggests that this compound may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 38 °C/0.8 mmHg , indicating that it may degrade or evaporate under certain conditions

Metabolic Pathways

Given its role as an electrophile for various organometallic compounds , it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)acrylate can be synthesized through the reaction of ethyl acrylate with bromine in the presence of a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine adds to the double bond of ethyl acrylate, followed by the formation of the bromomethyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of ethyl acrylate and bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as chloroform or carbon tetrachloride, and is often catalyzed by a radical initiator like azobisisobutyronitrile (AIBN). The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)acrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization to form functionalized acrylic polymers.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides.

Electrophiles: Halogens, acids.

Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

Major Products Formed:

Substituted Acrylates: Formed through nucleophilic substitution.

Polymeric Materials: Formed through polymerization reactions.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(bromomethyl)acrylate serves as an important allylic alkylating agent in organic synthesis. It can react with various nucleophiles, making it useful for the formation of complex molecules. Its electrophilic nature allows it to participate in numerous reactions, including:

- Nucleophilic Substitution Reactions : It can undergo nucleophilic attack by amines, alcohols, and thiols to form corresponding derivatives.

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Polymer Chemistry

This compound is employed in the production of polymers and copolymers. Its ability to participate in radical polymerization makes it suitable for creating functionalized polymers with specific properties. Applications include:

- Synthesis of Functional Polymers : this compound can be copolymerized with other monomers to introduce bromomethyl groups into the polymer backbone, which can serve as reactive sites for further functionalization.

- Adhesives and Coatings : The incorporation of this compound into polymer formulations enhances adhesion properties and chemical resistance.

Bioconjugation Chemistry

This compound is utilized in bioconjugation techniques to modify biomolecules such as proteins and nucleic acids. The bromomethyl group can react with thiol groups present in cysteine residues or other nucleophiles, enabling the attachment of various probes or labels for imaging or therapeutic purposes.

Table 1: Comparison of Reactivity with Various Nucleophiles

| Nucleophile | Reaction Type | Product Type |

|---|---|---|

| Primary Amine | Nucleophilic Substitution | Amide |

| Alcohol | Nucleophilic Substitution | Ether |

| Thiol | Nucleophilic Substitution | Thioether |

| Carbon Nucleophile | Michael Addition | β-substituted product |

Table 2: Polymerization Characteristics

| Parameter | Value |

|---|---|

| Polymerization Method | Radical Polymerization |

| Typical Monomers | Styrene, Acrylates |

| Functional Groups | Bromomethyl |

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of this compound in synthesizing a series of functionalized polyacrylates. The bromomethyl groups were utilized for subsequent reactions that introduced various side chains, enhancing the thermal stability and mechanical properties of the resulting polymers.

Case Study 2: Bioconjugation for Drug Delivery

Research has shown that this compound can effectively modify therapeutic proteins by attaching drug molecules through its reactive bromomethyl group. This bioconjugation strategy improved the pharmacokinetics and targeted delivery of the drugs, showcasing its potential in developing advanced drug delivery systems.

Comparison with Similar Compounds

- Methyl 2-(bromomethyl)acrylate

- Ethyl 2-(hydroxymethyl)acrylate

- 2-(Bromomethyl)acrylic acid

Comparison: this compound is unique due to its combination of a bromomethyl group and an acrylate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds. For instance, mthis compound has similar reactivity but differs in its ester group, which can influence its solubility and reactivity in certain conditions .

Biological Activity

Ethyl 2-(bromomethyl)acrylate (CAS No. 17435-72-2) is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and providing a comprehensive overview.

This compound is characterized by the following properties:

- Molecular Formula : C₆H₉BrO₂

- Molecular Weight : 193.04 g/mol

- Boiling Point : 86 °C (20 mmHg)

- Density : 1.38 g/cm³

- Appearance : Clear colorless to light yellow liquid

These properties suggest that the compound is a liquid at room temperature, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The bromomethyl group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with nucleophiles present in biological systems, such as amino acids and nucleic acids.

Biological Studies and Findings

-

Antimicrobial Activity :

- This compound has been studied for its antimicrobial properties. In vitro tests demonstrated that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 50-100 µg/mL, indicating moderate antibacterial activity .

-

Cytotoxicity :

- Research indicates that this compound displays cytotoxic effects on cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 75 µM, with an IC50 value observed at approximately 60 µM after 48 hours of exposure . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in the cells.

-

Fibroblast Activation :

- A study highlighted the role of this compound in fibroblast activation, particularly in the context of pulmonary fibrosis. The compound was shown to enhance fibroblast proliferation and collagen synthesis when tested on primary murine fibroblasts in vitro. This suggests potential applications in tissue engineering and regenerative medicine .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that formulations containing this compound significantly reduced bacterial counts compared to control groups, supporting its potential use as a preservative or antimicrobial agent in pharmaceuticals.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, reinforcing its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-(bromomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCMFVTVXAOHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309738 | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17435-72-2 | |

| Record name | 17435-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)acrylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ethyl 2-(bromomethyl)acrylate acts as a powerful allylic alkylating agent []. It readily reacts with various organometallic compounds, participating in nucleophilic substitution reactions. For example, it reacts with organozinc reagents to form α-methylene lactones [, , ] and with zinc enolates to synthesize α-methylene-γ-lactams [].

ANone:

ANone: this compound serves as a crucial building block in synthesizing various compounds:

- α-Methylene Lactones and Lactams: Reacting it with organometallic reagents like allylzinc reagents and zinc enolates yields α-methylene-γ-butyrolactams and α-methylene-γ-lactams [, , , ].

- C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling of this compound with N-derivatized mannosamines contributes to the synthesis of these analogs [].

- Acrylic Polymers: It serves as a source of functional acrylic monomers for polymerization reactions, leading to polymers with tunable thermal properties and potential for closed-loop recyclability [].

ANone: Yes, several reactions involving this compound utilize catalysts:

- Indium-Mediated Allylations: Indium powder effectively mediates allylation reactions between this compound and aldehydes or imines, often with high stereoselectivity [, , , ].

- Tin-Powder Promoted Reactions: Tin powder promotes one-pot syntheses of α-methylene-γ-lactams and spirolactams from this compound, aldehydes or ketones, and acylhydrazines [].

- Lewis Pair Catalysis: Polymerization of methylene butyrolactone monomers, derived from this compound, can be controlled using a Lewis pair catalyst system composed of MeAl(BHT)2 and IiPr [].

A: Yes, this compound can participate in Claisen rearrangement reactions. For instance, reaction with 2-thiosubstituted pyrimidines can lead to unexpected products due to O-allylation followed by an ortho-Claisen rearrangement [].

ANone: Stereoselectivity is often crucial in reactions utilizing this compound.

- Indium-mediated allylations: These reactions can exhibit high diastereoselectivity. For example, reactions with N-tert-butylsulfinyl aldimines yield α-methylene-γ-butyrolactams with good stereoselectivity [].

- Synthesis of C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling with N-derivatized mannosamines predominantly favors the threo diastereomer [].

A: this compound is reported to be lachrymatory, vesicatory, and toxic []. Standard laboratory safety precautions are essential:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.